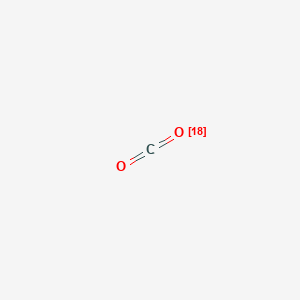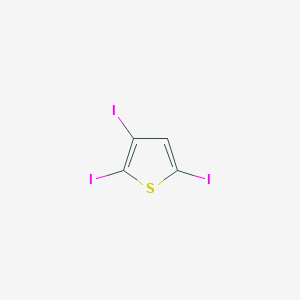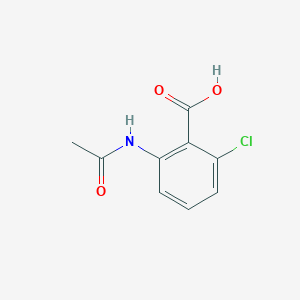
Sodium L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium L-glutamate is an organic sodium salt that is the disodium salt of L-glutamic acid. It contains a L-glutamate(2-).
One of the FLAVORING AGENTS used to impart a meat-like flavor.
Wirkmechanismus
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/
Eigenschaften
CAS-Nummer |
16690-92-9 |
|---|---|
Molekularformel |
C5H9NNaO4 |
Molekulargewicht |
170.12 g/mol |
IUPAC-Name |
disodium;(2S)-2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |
InChI-Schlüssel |
UVZZAUIWJCQWEO-DFWYDOINSA-N |
Verunreinigungen |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na] |
Siedepunkt |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
Dichte |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
16690-92-9 68187-30-4 142-47-2 16177-21-2 |
Physikalische Beschreibung |
White, practically odourless crystals or crystalline powder |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
28826-18-8 |
Löslichkeit |
Freely soluble in water; practically insoluble in ethanol or ether |
Synonyme |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


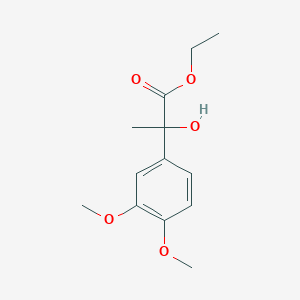
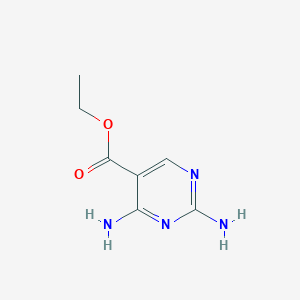
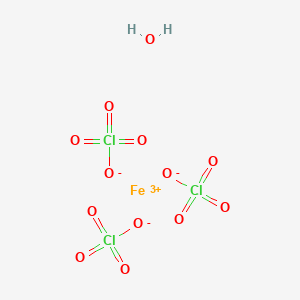

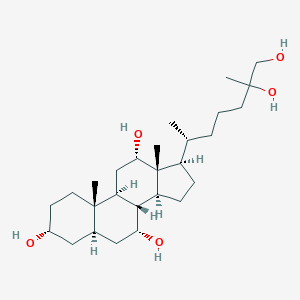

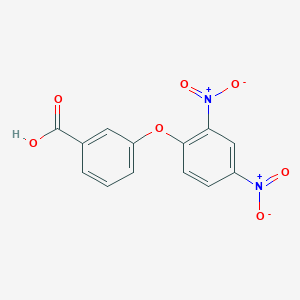
![Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)](/img/structure/B98418.png)
